N-trans-Cinnamoylimidazole
Overview
Description
N-trans-Cinnamoylimidazole is an organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . It is characterized by a cinnamoyl group attached to an imidazole ring. This compound is known for its light yellow crystalline appearance and is used in various chemical and biological applications .
Mechanism of Action
Target of Action
N-trans-Cinnamoylimidazole primarily targets the active center of α-chymotrypsin . α-Chymotrypsin is a protease enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
This compound interacts with α-chymotrypsin by acylating the enzyme . The trans isomer of this compound reacts more readily with the α-chymotrypsin active center than the cis-stereoisomer . This interaction results in changes to the enzyme’s activity, influencing the rate of biochemical reactions it catalyzes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrolysis of specific substrates catalyzed by α-chymotrypsin . The compound influences the kinetics of this reaction, affecting the rate constants of the enzymatic reaction intermediate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in the activity of α-chymotrypsin . By acylating the enzyme, this compound can influence the rate of peptide bond cleavage in proteins, potentially affecting various biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s reactivity with α-chymotrypsin . .
Biochemical Analysis
Biochemical Properties
N-trans-Cinnamoylimidazole is known to interact with the α-chymotrypsin active center . This interaction is more readily observed with the trans-stereoisomer of this compound than with the cis-stereoisomer
Cellular Effects
It is known that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to moisture, suggesting that it may degrade over time in humid conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-trans-Cinnamoylimidazole can be synthesized through the reaction of cinnamoyl chloride with imidazole. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-trans-Cinnamoylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-trans-Cinnamoylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
N-cinnamoylimidazole: Similar structure but different stereochemistry.
Cinnamoyl chloride: Used as a precursor in the synthesis of N-trans-Cinnamoylimidazole.
Cinnamyl alcohol: A reduction product of this compound.
Uniqueness: Its ability to form stable covalent bonds with enzyme active sites distinguishes it from other cinnamoyl derivatives .
Properties
IUPAC Name |
(E)-1-imidazol-1-yl-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGXMXZUJNAGFZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883659 | |
Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-15-4, 2979-51-3 | |
Record name | N-trans-Cinnamoylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamoylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Oxo-3-phenylallyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-trans-Cinnamoylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-trans-Cinnamoylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-oxo-3-phenylallyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-trans-cinnamoylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-trans-Cinnamoylimidazole interact with its target, and what are the downstream effects?
A1: this compound acts as a substrate for certain enzymes, primarily serine proteases like α-chymotrypsin [, , , , ]. The compound specifically acylates the hydroxyl group of the active site serine residue in these enzymes []. This acylation leads to the formation of a relatively stable cinnamoyl-enzyme intermediate, allowing researchers to study the kinetics of enzyme acylation and deacylation steps [, , , , ].
Q2: What are the structural characteristics of this compound?
A2: While the provided excerpts don't delve into detailed spectroscopic data, they do offer some structural insights:
Q3: What can you tell us about the catalytic properties and applications of this compound?
A3: this compound itself doesn't possess catalytic properties. It's primarily employed as a substrate to study the catalytic activity of enzymes, particularly serine proteases [, , , , ]. By analyzing the kinetics of its hydrolysis by these enzymes, researchers can gain valuable information about the enzyme's mechanism, active site structure, and factors affecting its activity.
Q4: How does the structure of this compound influence its interaction with enzymes like α-chymotrypsin?
A4: The trans configuration of this compound is crucial for its interaction with α-chymotrypsin. Studies have shown that α-chymotrypsin displays a strong preference for the trans isomer over the cis isomer []. This selectivity likely arises from the specific steric requirements of the enzyme's active site, which can accommodate the trans isomer more favorably.
Q5: Are there any analytical methods used specifically for characterizing or quantifying this compound?
A6: While not explicitly described, spectrophotometric techniques are likely employed in studies using this compound. The cinnamoyl group absorbs UV light, and changes in absorbance upon its hydrolysis can be used to monitor the reaction kinetics [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.